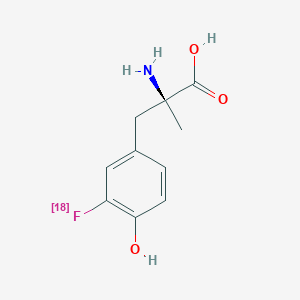
L-3-(18F) fluoro-alpha-methyl tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
ML5ZX6A4JB undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction pathway. The major products formed from these reactions vary based on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ML5ZX6A4JB has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used as a probe to study biological processes and molecular interactionsAdditionally, it may have industrial applications in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of ML5ZX6A4JB involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological or chemical effect. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
ML5ZX6A4JB can be compared with other similar compounds based on its structural and functional properties. Similar compounds may include other fluorinated organic molecules or compounds with similar molecular weights and functional groups. The uniqueness of ML5ZX6A4JB lies in its specific molecular structure and the particular applications it is suited for. Some similar compounds may include fluorinated aromatic compounds or other organic molecules with similar functional groups .
Eigenschaften
CAS-Nummer |
188779-42-2 |
|---|---|
Molekularformel |
C10H12FNO3 |
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-(18F)fluoranyl-4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-1 |
InChI-Schlüssel |
STUMEFJLAPRRME-RXAONAPTSA-N |
Isomerische SMILES |
C[C@](CC1=CC(=C(C=C1)O)[18F])(C(=O)O)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)F)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


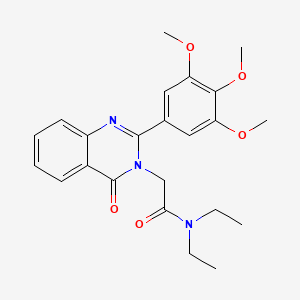
![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
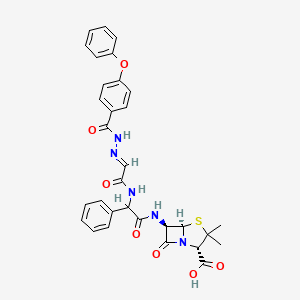
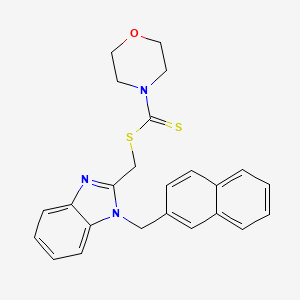

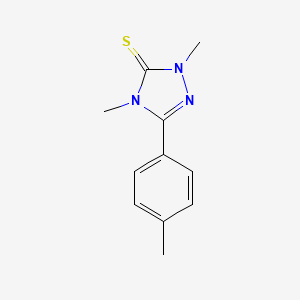
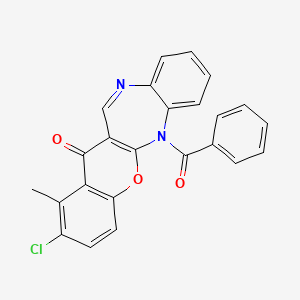
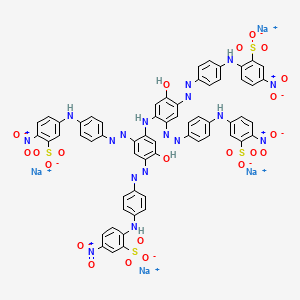

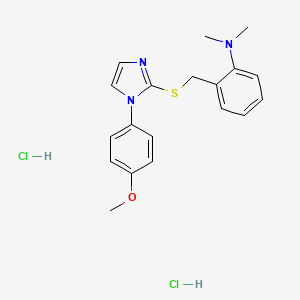
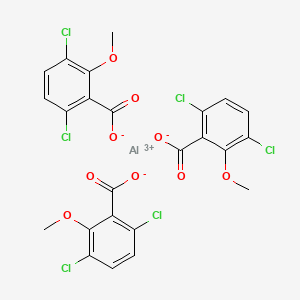
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)


